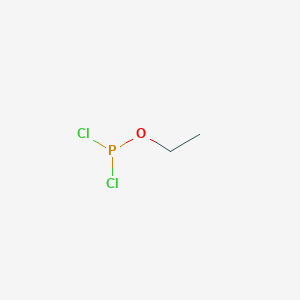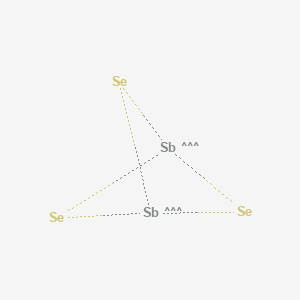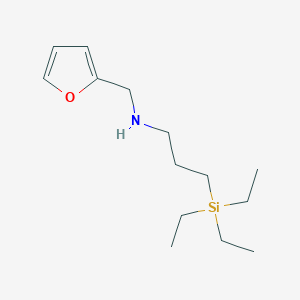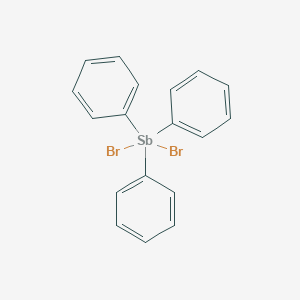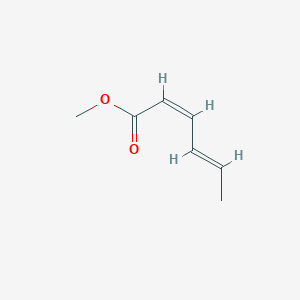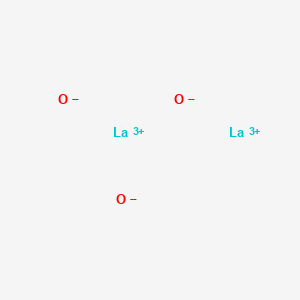
Lanthanum oxide
概要
説明
Lanthanum oxide, also known as lanthana, is an inorganic compound with the chemical formula La₂O₃. It is a white, hygroscopic powder that is insoluble in water but soluble in acidic solutions. This compound is a rare earth compound that plays a significant role in various industrial and scientific applications due to its unique properties .
作用機序
Target of Action
Lanthanum(III) oxide, also known as lanthana, is an inorganic compound containing the rare earth element lanthanum and oxygen . It primarily targets optical materials, ferroelectric materials, and certain catalysts . It is also used as a feedstock for these catalysts .
Mode of Action
Lanthanum(III) oxide interacts with its targets by improving their properties. For instance, it enhances the alkali resistance of glass and due to its high refractive index and low dispersion, it is widely used in the preparation of camera and telescope lenses, infrared-absorbing glasses, and other special optical fibers . It can also be used as a catalyst in many organic transformations .
Biochemical Pathways
For example, it can be used as a catalyst in various organic transformations .
Pharmacokinetics
Its properties such as insolubility in water and hygroscopic nature (ability to absorb moisture from air) can affect its bioavailability .
Result of Action
The primary result of Lanthanum(III) oxide’s action is the enhancement of the properties of the materials it targets. For instance, it improves the alkali resistance of glass and is used in the preparation of various optical materials due to its high refractive index and low dispersion .
準備方法
Synthetic Routes and Reaction Conditions
Lanthanum oxide can be synthesized through several methods:
-
Spray Pyrolysis: : This method involves spraying a solution of lanthanum chloride onto a preheated substrate, resulting in the formation of lanthanum hydroxide, which is then dehydrated to form lanthanum(III) oxide .
Reaction: [ 2 \text{LaCl}_3 + 3 \text{H}_2\text{O} \rightarrow 2 \text{La(OH)}_3 + 6 \text{HCl} ] [ 2 \text{La(OH)}_3 \rightarrow \text{La}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
-
Sol-Gel Method: : This technique involves the hydrolysis and condensation of lanthanum alkoxides, followed by calcination at high temperatures to obtain lanthanum(III) oxide .
-
Thermal Decomposition: : this compound nanoparticles can be prepared by the thermal decomposition of lanthanum(III) supramolecular compounds at high temperatures .
Industrial Production Methods
In industrial settings, lanthanum(III) oxide is typically produced by the thermal decomposition of lanthanum carbonate or lanthanum nitrate. The process involves heating these compounds to high temperatures to drive off carbon dioxide or nitrogen oxides, leaving behind lanthanum(III) oxide .
化学反応の分析
Types of Reactions
Oxidation: Lanthanum oxide can undergo oxidation reactions, although it is already in a high oxidation state.
Reduction: It can be reduced to lanthanum metal using strong reducing agents.
Substitution: this compound can react with various acids to form lanthanum salts.
Common Reagents and Conditions
Acids: this compound reacts with acids such as hydrochloric acid to form lanthanum chloride
特性
IUPAC Name |
lanthanum(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2La.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRELNEQAGSRDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La2O3 | |
| Record name | lanthanum(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.809 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, White solid; Insoluble in water; [Merck Index] Soluble in acids; [Hawley] | |
| Record name | Lanthanum oxide (La2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2131 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1312-81-8 | |
| Record name | Lanthanum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum oxide (La2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lanthanum oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANTHANUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI5EL790W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
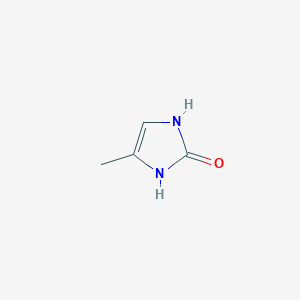
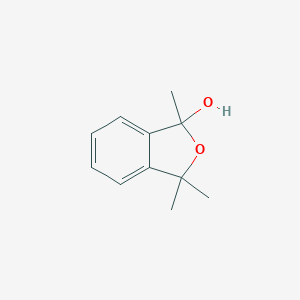
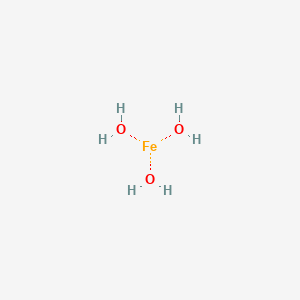
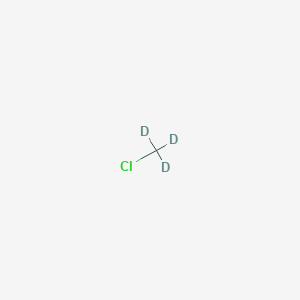
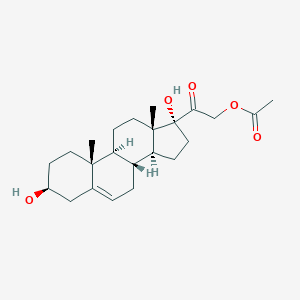
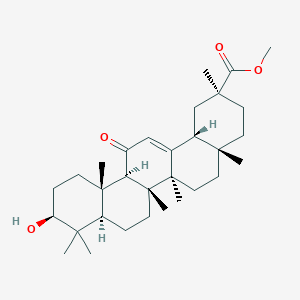
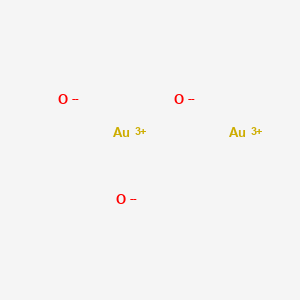
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
